molecular formula C10H11BrO2 B14836943 1-Bromo-2-cyclopropoxy-4-methoxybenzene

1-Bromo-2-cyclopropoxy-4-methoxybenzene

Cat. No.: B14836943
M. Wt: 243.10 g/mol
InChI Key: YPDVCZJDBXFLRK-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropoxy-4-methoxybenzene is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzene, substituted with a bromine atom, a cyclopropoxy group, and a methoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-cyclopropoxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropoxy-4-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the formation of the cyclopropoxy and methoxy groups followed by bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-cyclopropoxy-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-cyclopropoxy-4-methoxybenzene, while oxidation with potassium permanganate can produce 2-cyclopropoxy-4-methoxybenzoic acid .

Scientific Research Applications

1-Bromo-2-cyclopropoxy-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopropoxy-4-methoxybenzene involves its interaction with various molecular targets. The bromine atom and the cyclopropoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The methoxy group can also influence the compound’s reactivity and binding affinity through electronic and steric effects .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-bromo-2-cyclopropyloxy-4-methoxybenzene

InChI

InChI=1S/C10H11BrO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

YPDVCZJDBXFLRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)OC2CC2

Origin of Product

United States

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